4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)phthalazin-1-amine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)phthalazin-1-amine is a synthetic organic compound that belongs to the class of phthalazine derivatives These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)phthalazin-1-amine typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the ethoxyphenyl group, and the final coupling with the phthalazine moiety. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting with a suitable diketone, such as acetylacetone, and reacting it with hydrazine hydrate to form 3,5-dimethyl-1H-pyrazole.
Introduction of the Ethoxyphenyl Group: The pyrazole derivative is then reacted with 4-ethoxybenzaldehyde under acidic or basic conditions to form the corresponding Schiff base.
Coupling with Phthalazine: The Schiff base is then coupled with phthalazine-1-amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)phthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents like methyl iodide for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce reduced forms of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized derivatives.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)phthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or interact with microbial cell membranes, resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylphthalazin-1-amine: Lacks the ethoxy group, which may affect its biological activity and chemical properties.
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)phthalazin-1-amine: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and interactions.
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-chlorophenyl)phthalazin-1-amine: The presence of a chlorine atom may enhance its antimicrobial properties.
Uniqueness
The presence of the ethoxyphenyl group in 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)phthalazin-1-amine distinguishes it from similar compounds, potentially enhancing its solubility, reactivity, and biological activity
Properties
Molecular Formula |
C21H21N5O |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-N-(4-ethoxyphenyl)phthalazin-1-amine |
InChI |
InChI=1S/C21H21N5O/c1-4-27-17-11-9-16(10-12-17)22-20-18-7-5-6-8-19(18)21(24-23-20)26-15(3)13-14(2)25-26/h5-13H,4H2,1-3H3,(H,22,23) |
InChI Key |
MYKYLKPCRFMHHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)N4C(=CC(=N4)C)C |
Origin of Product |
United States |
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